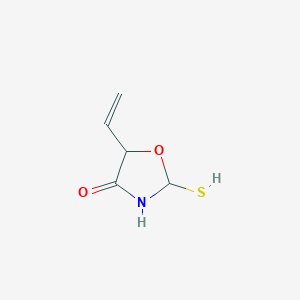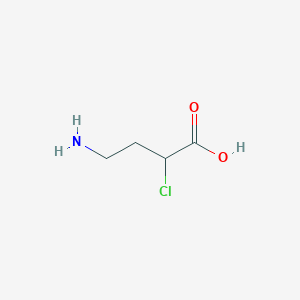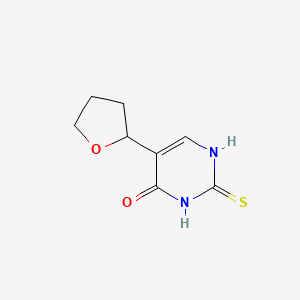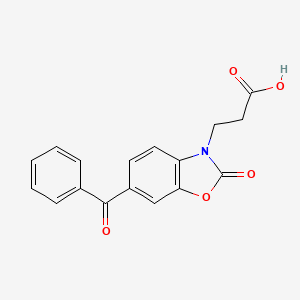![molecular formula C16H11N3O5 B12916564 Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 56894-43-0](/img/structure/B12916564.png)
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
The synthesis of Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the reaction of 4-nitrobenzoic acid hydrazide with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that regulate cell death .
Comparación Con Compuestos Similares
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can be compared with other oxadiazole derivatives, such as:
Methyl 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoate: Similar structure but with a chlorine atom instead of a nitro group, which may result in different biological activities.
Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
56894-43-0 |
|---|---|
Fórmula molecular |
C16H11N3O5 |
Peso molecular |
325.27 g/mol |
Nombre IUPAC |
methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)13-5-3-2-4-12(13)15-18-17-14(24-15)10-6-8-11(9-7-10)19(21)22/h2-9H,1H3 |
Clave InChI |
XMFPQGIPJVRMPR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)






![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)
